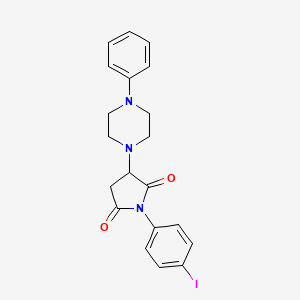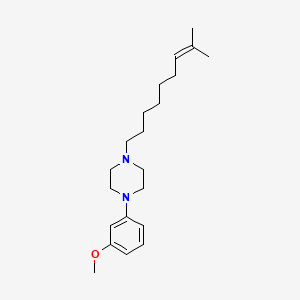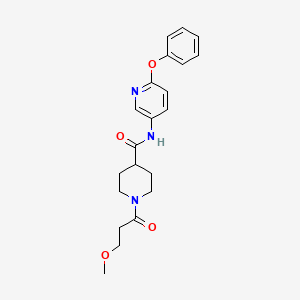![molecular formula C15H15N3O2S B5164259 N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide, commonly known as Temozolomide, is an oral chemotherapy drug used to treat certain types of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug was first approved by the US Food and Drug Administration (FDA) in 1999 and has been widely used for the treatment of brain tumors ever since.
作用機序
The mechanism of action of Temozolomide involves the alkylation of DNA at the O6 and N7 positions of guanine, leading to the formation of O6-methylguanine and N7-methylguanine. These adducts cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of DNA repair pathways and cell cycle arrest. In addition, Temozolomide has been shown to inhibit the expression of pro-survival proteins such as Bcl-2, leading to apoptosis in cancer cells.
実験室実験の利点と制限
Temozolomide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the research on Temozolomide. One potential direction is to develop new formulations of the drug that can improve its solubility and bioavailability. Another direction is to explore the use of Temozolomide in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, there is a need for further research on the mechanisms of resistance to Temozolomide in cancer cells, which could lead to the development of new strategies to overcome this resistance.
Conclusion:
In conclusion, Temozolomide is a potent chemotherapy drug that has been widely used for the treatment of brain tumors. Its mechanism of action involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells. Temozolomide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Temozolomide, including the development of new formulations and the exploration of combination therapies.
合成法
The synthesis of Temozolomide involves the reaction between 3,4-dihydroxy-5-nitrobenzamide and thionyl chloride, followed by the reaction with methyl isocyanate and hydrazine hydrate. This process leads to the formation of Temozolomide, which is a white crystalline powder with a molecular weight of 194.15 g/mol.
科学的研究の応用
Temozolomide has been extensively studied for its anti-tumor effects in various preclinical and clinical studies. It has been found to have a potent cytotoxic effect on various types of cancer cells, including brain tumors. In addition, Temozolomide has been shown to have a synergistic effect with radiation therapy, leading to improved survival rates in patients with glioblastoma multiforme.
特性
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQREZAQBSQZLN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)



![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)